molecular formula C13H14FNO4 B8138523 cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid

Cat. No.: B8138523
M. Wt: 267.25 g/mol
InChI Key: JQGKTZMTJXSICS-MNOVXSKESA-N
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Description

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a carboxylic acid moiety at the 3-position. The fluorine atom at the 4-position enhances metabolic stability and modulates electronic characteristics, making this compound valuable in medicinal chemistry for prodrug design or enzyme inhibition studies .

Properties

IUPAC Name

(3S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKTZMTJXSICS-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Protection: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Introduction of various functional groups at the fluorine position.

Scientific Research Applications

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding due to its unique structural features.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Applied in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and synthetic yields.

Data Table: Key Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield/Purity Notable Properties
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid (Target) 1-Cbz, 4-F, 3-COOH (cis) C₁₃H₁₄FNO₄* ~267* Cbz, Fluorine, Carboxylic Acid N/A High metabolic stability (fluorine)
cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid 1-Benzyl, 4-COOCH₃, 3-COOH (cis) C₁₄H₁₇NO₄ 263.29 Benzyl, Methoxycarbonyl, Carboxylic Acid N/A Susceptible to esterase hydrolysis
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1-Methyl, 4-Benzodioxole, 3-Urea-linked trifluoromethylphenyl, 3-COOH C₂₂H₂₂F₃N₃O₅ 465.42 Benzodioxole, Trifluoromethyl, Urea 68% crude, >99% High purity, bulky substituents
(3S,5R)-1-(Benzyloxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid 1-Cbz, 5-CF₃, 3-COOH (piperidine ring) C₁₅H₁₅F₃NO₄ 346.28 Cbz, Trifluoromethyl, Carboxylic Acid N/A Increased lipophilicity (CF₃)

*Calculated based on structural analogs.

Key Findings

Substituent Effects on Reactivity and Stability Fluorine vs. Methoxycarbonyl: The 4-fluoro substituent in the target compound enhances metabolic stability and electronegativity compared to the methoxycarbonyl group in cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid . The latter’s ester group is prone to hydrolysis, limiting its utility in biological systems. Cbz Group: The benzyloxycarbonyl (Cbz) group in the target compound and the piperidine analog serves as a protective moiety for amines, enabling controlled deprotection under hydrogenolysis. This contrasts with the benzyl group in , which lacks the carbonyl linkage and offers less versatility in synthetic applications.

Stereochemical and Ring-Size Differences

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) imposes greater ring strain and conformational rigidity compared to the piperidine analog (6-membered). This affects binding affinity in enzyme interactions and solubility.
  • Cis Configuration : The cis arrangement of substituents in the target compound and may improve steric complementarity in chiral environments, such as enzyme active sites, compared to trans isomers.

The fluorine atom in the target compound balances polarity and stability. Synthetic Efficiency: The compound in achieves >99% purity despite moderate crude yield (68%), suggesting robust purification protocols. Similar methodologies could apply to the target compound.

Biological Activity

Chemical Identity and Properties

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C13H14FNO4C_{13}H_{14}FNO_{4} and it has a molecular weight of approximately 267.26 g/mol. This compound is often referenced by its CAS number, 2454397-64-7, and is recognized for its potential applications in medicinal chemistry and drug development.

Research indicates that cis-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid may exhibit its biological effects through interactions with various enzyme systems. One notable area of interest is its potential role as an inhibitor of prolyl oligopeptidase (PO), a serine protease implicated in several physiological processes, including neuropeptide regulation and mood stabilization .

Studies have shown that compounds similar to this pyrrolidine derivative can modulate the activity of PO, leading to alterations in inositol phosphate signaling pathways, which are critical for various cellular functions .

Pharmacological Properties

The compound has been studied for its potential use as a therapeutic agent due to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been associated with the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Inhibition of Prolyl Oligopeptidase : A study demonstrated that derivatives of pyrrolidine, including cis-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid, showed significant inhibition of PO activity in vitro, suggesting potential applications in treating mood disorders .
  • DPP-IV Inhibition : Another investigation into related compounds indicated that they possess strong inhibitory effects on DPP-IV, contributing to their antihyperglycemic properties. This suggests that cis-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid could be explored as a novel therapeutic agent for managing diabetes .

Comparative Analysis

The following table summarizes the biological activities and properties of cis-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid compared to other known inhibitors:

Compound NameTarget EnzymeInhibition TypeReference
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acidProlyl OligopeptidaseCompetitive/Inhibitory
DPP-IV Inhibitor (similar compounds)Dipeptidyl Peptidase IVCompetitive/Inhibitory

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